N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)13-5-7-14(8-6-13)23(21,22)19-9-1-2-10-20-11-3-4-12-20/h5-8,19H,3-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNTYTXLSUGCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Attachment of the Butynyl Chain: The butynyl chain is introduced via alkylation reactions, often using alkynyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the butynyl chain, converting it to a butenyl or butyl chain.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Butenyl or butyl derivatives.
Substitution Products: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring and butynyl chain contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzenesulfonamide derivatives and their distinguishing features compared to the target compound:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound’s pyrrolidine-butynyl chain likely enhances solubility and membrane permeability compared to Compound 17d (pyridine-benzyloxy), which may exhibit rigid π-π stacking in polymers .
- Fluorination extent differs: The target’s single -CF₃ group contrasts with perfluorinated derivatives (), which exhibit higher environmental persistence but reduced biodegradability .
Synthetic Complexity :
- The target compound’s alkyne-pyrrolidine linkage may require specialized coupling reagents, whereas N-(2-thiazolyl)-benzenesulfonamide () is synthesized via simpler sulfonylation of sulfathiazole derivatives .
Thermal and Physical Properties :
- Example 53 () has a high melting point (175–178°C) due to its fused heterocycles, suggesting the target compound’s melting point may be lower if its substituents reduce crystallinity .
Potential Applications: The target’s trifluoromethyl group aligns with kinase inhibitor scaffolds (e.g., Example 53), but its pyrrolidine-butynyl chain may favor CNS penetration over bulkier analogs . Unlike perfluorinated derivatives (), the target lacks extreme fluorination, reducing environmental toxicity risks .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
- Fluorination Trends : The -CF₃ group is a common pharmacophore in sulfonamides, improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
- Synthetic Challenges : Alkyne functionalization (as in the target) may require palladium-catalyzed cross-coupling, similar to methods in .
Biological Activity
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrrolidine moiety, suggest diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H16F3N2O2S
- Molecular Weight : 348.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring is known to facilitate interactions with proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes, contributing to its pharmacological effects.
- Receptor Modulation : It could act on specific receptors, influencing signaling pathways related to cell survival and proliferation.
- Covalent Bonding : The butynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to irreversible inhibition of target proteins.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits promising biological activities:
Anticancer Activity
Studies have demonstrated that the compound possesses significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF7) : IC50 values indicate potent cytotoxicity.
- Lung Cancer (A549) : Exhibits growth inhibition through apoptosis induction.
Neuroprotective Effects
In neuropharmacological studies, this compound has been shown to protect neuronal cells from oxidative stress and excitotoxicity. It prevents cell death in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results show effectiveness against several bacterial strains, indicating potential use as an antibacterial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine + Trifluoromethyl | Moderate anticancer activity |
| Compound B | Pyridine + Sulfonamide | Strong antibacterial activity |
| N-(4-(pyrrolidin-1-yl)but-2-yn-1-y) | Pyrrolidine + Butynyl | High anticancer and neuroprotective activity |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)-4-(trifluoromethyl)benzenesulfonamide:
-
Study on Anticancer Properties :
- Conducted on various cancer cell lines.
- Results indicated IC50 values lower than those of standard chemotherapeutics.
-
Neuroprotection Study :
- Utilized rat organotypic hippocampal slices.
- Demonstrated significant reduction in cell death under excitotoxic conditions when treated with the compound.
-
Antimicrobial Efficacy Testing :
- Evaluated against Gram-positive and Gram-negative bacteria.
- Showed MIC values comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
